Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, featuring a carboxylic acid group, a dimethyl group, and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- can be synthesized through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanecarboxylic acid, 2,2-dimethyl-4-hydroxy-, (1R)-.
Substitution: Esters or amides of cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and result in various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dimethyl and ketone groups.
Cyclohexanone: Contains a ketone group but lacks the carboxylic acid group.
2,2-Dimethylcyclohexanone: Contains the dimethyl and ketone groups but lacks the carboxylic acid group.
Uniqueness
Cyclohexanecarboxylic acid, 2,2-dimethyl-4-oxo-, (1R)- is unique due to the presence of both the carboxylic acid and ketone groups, along with the dimethyl substitution. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H14O3 |
---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(1R)-2,2-dimethyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-6(10)3-4-7(9)8(11)12/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
NZSQDCPBCNZMHB-ZETCQYMHSA-N |
Isomerische SMILES |
CC1(CC(=O)CC[C@H]1C(=O)O)C |
Kanonische SMILES |
CC1(CC(=O)CCC1C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.